molecular formula C13H16O4 B8169129 5-Acetyl-2-isopropoxy-benzoic acid methyl ester

5-Acetyl-2-isopropoxy-benzoic acid methyl ester

Cat. No.: B8169129
M. Wt: 236.26 g/mol
InChI Key: TXMDAQTZFLTAJK-UHFFFAOYSA-N
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Description

5-Acetyl-2-isopropoxy-benzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of an acetyl group, an isopropoxy group, and a methyl ester group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-isopropoxy-benzoic acid methyl ester can be achieved through several synthetic routes. One common method involves the esterification of 5-acetyl-2-isopropoxy-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-isopropoxy-benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

5-Acetyl-2-isopropoxy-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-isopropoxy-benzoic acid methyl ester involves its interaction with specific molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active benzoic acid derivative, which can then participate in various biochemical pathways. The acetyl and isopropoxy groups may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-2-methoxy-benzoic acid methyl ester
  • 5-Acetyl-2-ethoxy-benzoic acid methyl ester
  • 5-Acetyl-2-propoxy-benzoic acid methyl ester

Uniqueness

5-Acetyl-2-isopropoxy-benzoic acid methyl ester is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and physical properties compared to other similar compounds. This uniqueness can be leveraged in specific applications where the isopropoxy group provides a distinct advantage.

Properties

IUPAC Name

methyl 5-acetyl-2-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-8(2)17-12-6-5-10(9(3)14)7-11(12)13(15)16-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMDAQTZFLTAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 25.8 mmol methyl-5-acetyl-2-hydroxybenzoate, 28.3 mmol 2-propanol and 29.6 mmol triphenylphosphine in 100 ml THF was added 28.3 mmol di-tert-butyl azodicarboxylate, and the mixture was stirred at RT for 90 min. The mixture was then concentrated in vacuo to afford the title compound. MS (m/e): 237.1 (M+H+, 100%)
Quantity
25.8 mmol
Type
reactant
Reaction Step One
Quantity
28.3 mmol
Type
reactant
Reaction Step One
Quantity
29.6 mmol
Type
reactant
Reaction Step One
Quantity
28.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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